molecular formula C16H18N3O10P B093872 p-Nitrophenyl thymidine 5'-monophosphate CAS No. 16562-50-8

p-Nitrophenyl thymidine 5'-monophosphate

Cat. No. B093872
CAS RN: 16562-50-8
M. Wt: 443.3 g/mol
InChI Key: RWOAVOYBVRQNIZ-BFHYXJOUSA-N
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Description

P-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP) is a synthetic compound that has been widely used in scientific research for its ability to mimic natural nucleotides. It is a modified form of thymidine, a building block of DNA, with a nitrophenyl group attached to the 5' position of the sugar ring. This modification allows for easy detection and quantification of the compound, making it a useful tool for studying DNA synthesis and repair.

Scientific Research Applications

Affinity for Phosphodiesterases

  • p-Nitrophenyl esters of thymidine phosphates, including p-Nitrophenyl thymidine 5'-monophosphate, demonstrate significant affinity for phosphodiesterases. Research indicates that such compounds can act as competitive inhibitors for snake venom phosphodiesterase and spleen phosphodiesterase, impacting the enzyme's hydrolysis ability (Jones, Niwas, Tanaka, & Walker, 1986).

Substrate Recognition in Enzymatic Processes

  • Studies have shown that analogs of thymidine-5'-monophosphate, including the p-nitrophenylester form, are recognized differently by various phosphohydrolases. This variance in substrate recognition can be crucial for understanding enzyme specificity and developing targeted biochemical applications (Roesler & Jastorff, 1978).

Biochemical Characterization in Biological Systems

  • p-Nitrophenyl 5'-thymidine monophosphate has been used to study and characterize ecto-nucleotide pyrophosphatase/phosphodiesterase activities in various biological systems, such as rat platelets and cardiac tissues. This research is vital for understanding nucleotide hydrolysis and signaling in these systems (Fürstenau, Trentin, Barreto-Chaves, & Sarkis, 2006).

Investigation of Inhibitors for Nucleotide Pyrophosphatase/Phosphodiesterase

  • Research involving p-nitrophenyl 5'-thymidine monophosphate has led to the identification and development of potent inhibitors for nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), an enzyme controlling extracellular nucleotide levels. This is significant for understanding and potentially manipulating extracellular nucleotide signaling (Chang et al., 2014).

properties

CAS RN

16562-50-8

Product Name

p-Nitrophenyl thymidine 5'-monophosphate

Molecular Formula

C16H18N3O10P

Molecular Weight

443.3 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) hydrogen phosphate

InChI

InChI=1S/C16H18N3O10P/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22)/t12-,13+,14+/m0/s1

InChI Key

RWOAVOYBVRQNIZ-BFHYXJOUSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O

Other CAS RN

16562-50-8

Related CAS

26886-08-8 (mono-ammonium salt)

synonyms

p-nitrophenyl 5'-thymidine monophosphate
p-nitrophenyl-3'-thymidine-phosphate
p-Nph-5'-TMP
PNPpT
thymidine 5'-4-nitrophenyl phosphate
thymidine 5'-4-nitrophenyl phosphate, monosodium salt

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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